RB-005

SK1 selectivity SK2 isoform IC50 comparison

RB-005 is a research-use-only selective SK1 inhibitor (IC₅₀=3.6 µM) that uniquely triggers proteasomal degradation—not just enzymatic inhibition—for sustained pathway suppression. With ~15-fold selectivity over SK2, it outperforms pan-inhibitors for dissecting SK1-specific roles in proliferation and migration. Do not substitute: published data show PF-543 and SK1-I produce divergent in vivo outcomes. Backed by SAR analysis of 43 analogues, RB-005 is an ideal reference for medicinal chemistry programs. Choose with confidence for reproducible, mechanistic studies.

Molecular Formula C21H35NO
Molecular Weight 317.5087
CAS No. 1425049-20-2
Cat. No. B610422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRB-005
CAS1425049-20-2
SynonymsRB005;  RB 005;  RB-005.
Molecular FormulaC21H35NO
Molecular Weight317.5087
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCN2CCC(CC2)O
InChIInChI=1S/C21H35NO/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)13-16-22-17-14-21(23)15-18-22/h9-12,21,23H,2-8,13-18H2,1H3
InChIKeyPXLXLCZHGHRZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RB-005 (CAS 1425049-20-2) Procurement Guide | Selective Sphingosine Kinase 1 (SK1) Inhibitor


RB-005 (1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol) is a selective inhibitor of sphingosine kinase 1 (SK1), an enzyme catalyzing the production of the pro-inflammatory and pro-survival signaling lipid sphingosine-1-phosphate (S1P) [1]. Its unique dual mechanism combines enzymatic inhibition (IC₅₀ = 3.6 µM) with induction of proteasomal degradation of the SK1 protein, a property not shared by all SK1 inhibitors [2].

RB-005 (CAS 1425049-20-2): Why SK1 Inhibitors Are Not Interchangeable


Substituting one SK1 inhibitor for another in a research protocol is highly inadvisable due to profound differences in potency, isoform selectivity, and mechanism of action. For instance, the nanomolar potency of PF-543 (IC₅₀ ~2 nM) contrasts sharply with the micromolar potency of RB-005, leading to vastly different in vivo outcomes where PF-543 reduced right ventricular hypertrophy in a pulmonary arterial hypertension model, but RB-005 did not [1]. Similarly, the first-generation SK1 inhibitor SK1-I (BML-258) has a Ki of ~10 µM and acts as a competitive inhibitor, while RB-005 uniquely triggers proteasomal degradation of the SK1 protein [2]. These functional divergences mandate a data-driven, compound-specific approach to experimental design and procurement.

RB-005 (CAS 1425049-20-2) Quantitative Differentiation vs. Key Comparators


RB-005 (CAS 1425049-20-2) Isoform Selectivity vs. Pan-SK Inhibitors

RB-005 demonstrates ~15-fold selectivity for SK1 over the SK2 isoform, a critical differentiator from non-selective pan-SK inhibitors like SKI-II. This selectivity is essential for dissecting the distinct and sometimes opposing roles of SK1 and SK2 in inflammation and cancer .

SK1 selectivity SK2 isoform IC50 comparison

RB-005 (CAS 1425049-20-2) Functional Outcomes in a Mouse Model of Pulmonary Arterial Hypertension (PAH) vs. PF-543

In a head-to-head study using a mouse hypoxic model of PAH, the nanomolar SK1 inhibitor PF-543 (1 mg/kg) significantly reduced right ventricular (RV) hypertrophy, an indicator of cardioprotection. In stark contrast, RB-005 (10 mg/kg) failed to produce any effect on RV hypertrophy [1].

in vivo efficacy pulmonary arterial hypertension right ventricular hypertrophy

RB-005 (CAS 1425049-20-2) Unique Mechanism of Proteasomal Degradation vs. Simple Inhibition

Unlike simple competitive inhibitors such as the first-generation SK1-I (BML-258, Ki ~10 µM), RB-005 not only inhibits SK1 enzymatic activity but also induces the proteasomal degradation of the SK1 protein in human pulmonary arterial smooth muscle cells [1].

mechanism of action proteasomal degradation SK1 protein expression

RB-005 (CAS 1425049-20-2) In Vivo Target Engagement vs. PF-543

Under normoxic conditions, administration of RB-005 (10 mg/kg) to mice for 24 hours reduced SK1 expression in pulmonary vessels. However, this effect was lost under hypoxic conditions, indicating a context-dependent target engagement [1].

pharmacodynamics in vivo target engagement SK1 expression

RB-005 (CAS 1425049-20-2) Potency Contextualization Against Modern Nanomolar Inhibitors

The in vitro potency of RB-005 (IC₅₀ = 3.6 µM) places it firmly in the micromolar range, which is orders of magnitude less potent than modern SK1 inhibitors like PF-543 (IC₅₀ ≈ 2 nM) [1][2]. This potency differential is likely a primary driver of the divergent in vivo outcomes observed.

potency comparison IC50 drug discovery

RB-005 (CAS 1425049-20-2) Recommended Scientific and Procurement Use Cases


Investigating SK1-Specific Roles in Normoxic Inflammation or Cancer Models

RB-005 is appropriate for in vitro studies aimed at dissecting the specific contribution of SK1, separate from SK2, in cellular processes like proliferation and migration. Its ~15-fold selectivity for SK1 over SK2 [1] makes it a better tool than pan-inhibitors like SKI-II for this purpose. The unique induction of proteasomal SK1 degradation provides a more complete and sustained suppression of the pathway compared to simple competitive inhibition.

As a Chemical Probe to Study Dual Inhibition of SK1 and Ceramide Synthase (CerS)

In vivo evidence indicates that RB-005 lacks efficacy in reducing cardiac hypertrophy in a hypoxic PAH model, in contrast to the selective SK1 inhibitor PF-543 [1]. This lack of effect is hypothesized to stem from a concurrent and unintended inhibition of ceramide synthase (CerS) by RB-005, which may negate the benefits of SK1 inhibition [1]. Therefore, RB-005 serves as a valuable, albeit complex, chemical probe for studying the interplay between SK1 inhibition and ceramide metabolism.

For SAR Studies Requiring a Well-Characterized Lead Scaffold

The structure-activity relationship (SAR) of RB-005 has been extensively characterized through the synthesis and evaluation of 43 analogues [1]. This makes RB-005 an excellent starting point or reference compound for medicinal chemistry programs aimed at developing novel SK1 inhibitors. Researchers can leverage the published SAR data to guide modifications to the lipophilic tail, polar headgroup, and linker region to optimize potency and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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